molecular formula C9H9NO2 B1625326 2-(4-Hydroxyphenoxy)propanenitrile CAS No. 343866-65-9

2-(4-Hydroxyphenoxy)propanenitrile

Cat. No.: B1625326
CAS No.: 343866-65-9
M. Wt: 163.17 g/mol
InChI Key: XRUJCYZNRFJMBR-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)propanenitrile is an organic compound with the molecular formula C9H9NO2 It contains a nitrile group, an aromatic hydroxyl group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Hydroxyphenoxy)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenol with 2-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Hydroxyphenol+2-BromopropanenitrileK2CO3,DMFThis compound\text{4-Hydroxyphenol} + \text{2-Bromopropanenitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxyphenol+2-BromopropanenitrileK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenoxy)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 2-(4-Hydroxyphenoxy)propanamine.

    Substitution: Brominated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Hydroxyphenoxy)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenoxy)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenoxy)propanoic acid
  • 2-(4-Hydroxyphenoxy)propylamine
  • 4-Hydroxyphenylacetonitrile

Uniqueness

2-(4-Hydroxyphenoxy)propanenitrile is unique due to the presence of both a nitrile group and an aromatic hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various applications.

Properties

IUPAC Name

2-(4-hydroxyphenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(6-10)12-9-4-2-8(11)3-5-9/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUJCYZNRFJMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442353
Record name 2-(4-hydroxyphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343866-65-9
Record name 2-(4-hydroxyphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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